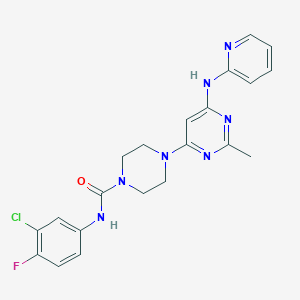
N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H21ClFN7O and its molecular weight is 441.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that may influence various biological activities, particularly in the context of cancer and microbial infections.
Chemical Structure and Properties
The molecular formula of this compound is C21H25ClFN4O, with a molecular weight of approximately 422.9 g/mol. Its structural components include a piperazine ring, a pyrimidine moiety, and halogenated phenyl groups, which are significant for its biological activity.
Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in disease processes. The presence of the pyrimidine and piperazine rings suggests potential interactions with targets such as kinases and other proteins involved in cell signaling pathways.
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrimidine derivatives. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that derivatives with pyrimidine structures exhibited potent activity against breast cancer cells, with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrimidines are known for their ability to inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. In vitro studies have reported minimum inhibitory concentration (MIC) values demonstrating significant antibacterial activity .
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer efficacy of related compounds revealed that substitution patterns on the pyrimidine ring significantly influenced cytotoxicity. For example, modifications at the 2 and 4 positions enhanced the compound's ability to induce apoptosis in cancer cells, suggesting a structure-activity relationship (SAR) that could be explored further for drug development .
Case Study 2: Antimicrobial Properties
In another study focused on antimicrobial activity, derivatives of this compound were screened against various pathogens. The results indicated that certain modifications led to enhanced activity against E. coli and C. albicans, with MIC values lower than those of standard antibiotics like ciprofloxacin and nystatin .
Data Tables
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN7O/c1-14-25-19(28-18-4-2-3-7-24-18)13-20(26-14)29-8-10-30(11-9-29)21(31)27-15-5-6-17(23)16(22)12-15/h2-7,12-13H,8-11H2,1H3,(H,27,31)(H,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVHKKGNEMPHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














